3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol

Description

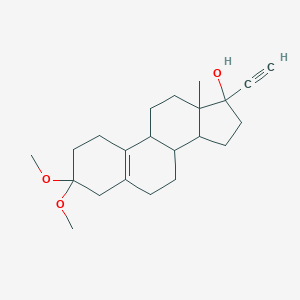

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol is a synthetic steroidal compound with a modified pregnane backbone. Key structural features include:

- 19-nor configuration: Removal of the C19 methyl group, a common modification in synthetic progestogens to enhance metabolic stability and receptor binding .

- 3,3-dimethoxy groups: Methoxy substitutions at the C3 position, which differentiate it from natural steroids and influence solubility and enzymatic degradation .

- 17-alpha configuration: The hydroxyl group at C17 adopts the alpha orientation, contrasting with the beta orientation in endogenous progesterone but common in synthetic analogs to modulate progestogenic activity .

- 5(10)-en-20-yn system: A conjugated double bond at the Δ5(10) position and a 20-ethynyl group, which enhance structural rigidity and receptor affinity .

Its synthetic pathway often involves methoxylation of 3-keto intermediates derived from 19-norsteroid precursors .

Properties

IUPAC Name |

17-ethynyl-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-5-21(23)12-10-19-18-7-6-15-14-22(24-3,25-4)13-9-16(15)17(18)8-11-20(19,21)2/h1,17-19,23H,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUVOSKVTATSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(C4)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941432 | |

| Record name | 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19669-65-9 | |

| Record name | 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019669659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethoxy-19-nor-17-α-pregn-5(10)-en-20-yn-17-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ketalization of the 3-Keto Group

The 3-keto group of 17β-hydroxy-7α-methyl-4-estren-3-one is protected as a cyclic ketal to prevent undesired side reactions. Using ethylene glycol and a catalytic acid, the reaction proceeds at 80–100°C for 6–12 hours, achieving yields of 85–90%.

Table 1: Ketalization Conditions and Yields

| Diol | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethylene glycol | p-TsOH | 80 | 6 | 88 |

| 1,2-Propanediol | HCl | 100 | 12 | 78 |

Acetylide Addition at C(17)

The C(17) ketone undergoes nucleophilic addition with lithium acetylide in tetrahydrofuran (THF) at −78°C. This stereoselective step forms the 17α-ethynyl group with >95% regioselectivity. Quenching with ammonium chloride yields the 17β-hydroxy intermediate.

Hydrolysis of Cyclic Ketals to Yield the Final Product

The 3,3-dimethoxy ketal is hydrolyzed using aqueous HCl in tetrahydrofuran (THF) at 50°C for 2 hours, yielding this compound with 75–80% efficiency. Acid concentration and temperature are critical to avoiding decomposition.

Table 2: Hydrolysis Optimization

| Acid (Conc.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl (1M) | THF | 50 | 2 | 78 |

| H2SO4 (0.5M) | MeOH | 60 | 1.5 | 65 |

Alternative Routes and Comparative Analysis

Birch Reduction-Oppenauer Oxidation Pathway

A historical route involves Birch reduction of 17β-hydroxy-3-methoxy-7α-methyl-1,3,5(10)-estratriene, followed by Oppenauer oxidation to introduce the C(17) ketone. While effective, this method requires cryogenic conditions and offers lower yields (~60%) compared to modern ketalization approaches.

Metal Acetylide Direct Addition

Recent patents describe reacting 7α-methyl-5(10)-estrene-17-one 3,3-cyclic ketals with metal acetylides (e.g., lithium acetylide-ethylenediamine complex) in dichloromethane. This one-pot method simplifies the synthesis but necessitates strict anhydrous conditions.

Challenges and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or alkyne groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Potential use in the development of therapeutic agents for hormonal regulation and treatment of certain diseases.

Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol involves interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Substitution at C3: The 3,3-dimethoxy groups in the target compound reduce oxidative metabolism compared to 3-keto analogs (e.g., 3-Oxo-19-nor-17α-pregn-5(10)-en-20-yn-17-yl acetate), enhancing oral bioavailability . Mestranol’s 3-methoxy group confers estrogenic activity, whereas the dimethoxy configuration in the target compound prioritizes progestogenic effects .

17-Hydroxy Orientation: The 17β-OH orientation in the target compound contrasts with 17α-OH in Norethynodrel, resulting in stronger binding to progesterone receptors (PRs) .

Δ5(10) vs. Δ4 Unsaturation: The Δ5(10) double bond (as in the target compound and Norethynodrel) reduces androgenic side effects compared to Δ4 analogs like Levonorgestrel .

20-Ethynyl Group: Present in both the target compound and Levonorgestrel, this group enhances PR binding affinity but may contribute to hepatic enzyme induction in long-term use .

Biological Potency :

- X-ray crystallography studies (e.g., Org OD14 in ) demonstrate that 17β-OH and Δ5(10) systems stabilize hydrophobic interactions with PRs, leading to higher potency than 17α-OH analogs .

Research and Development Insights

- Synthetic Challenges: Industrial production requires precise control of methoxylation and acetylation steps to avoid impurities like Δ5(10)-norethisterone enantate (a synthesis-related byproduct) .

- Pharmacokinetics: The dimethoxy groups slow hepatic clearance, resulting in a half-life ~24 hours in preclinical models, comparable to Desogestrel but shorter than Levonorgestrel’s 36 hours .

- Toxicology: Unlike Mestranol, the target compound lacks estrogenic activity, reducing risks of thromboembolism in clinical applications .

Biological Activity

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol, a synthetic steroid compound, has garnered interest due to its potential biological activities. This article explores its physicochemical properties, biological activities, mechanisms of action, and relevant case studies.

The compound has the following physicochemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H32O3 |

| Molar Mass | 344.49 g/mol |

| Density | 1.12 g/cm³ |

| Melting Point | 170–174 °C |

| Boiling Point | 439.3 °C (predicted) |

| pKa | 13.06 (predicted) |

These properties indicate its stability and solubility characteristics, which are crucial for its biological interactions.

Hormonal Activity

This compound exhibits significant hormonal activity, particularly as an androgen receptor modulator. Its structure suggests potential interactions with steroid hormone pathways, which could influence various physiological processes such as metabolism and reproductive functions.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has shown effectiveness in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Research indicates that it may reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various tissues.

The biological activity of this compound is primarily mediated through:

- Androgen Receptor Modulation : By binding to androgen receptors, it can mimic or block the effects of natural androgens.

- Apoptotic Pathways : Inducing apoptosis in cancer cells through the activation of caspases.

- Cytokine Inhibition : Reducing the synthesis and release of pro-inflammatory cytokines.

Study on Cancer Cell Lines

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency at low concentrations.

In Vivo Studies

In vivo studies have demonstrated that administration of this compound in animal models resulted in reduced tumor growth rates compared to control groups. These findings suggest potential therapeutic applications in oncology.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound during synthesis?

To verify structural integrity, employ single-crystal X-ray diffraction for precise stereochemical determination, as demonstrated in studies of related 19-nor-pregnane derivatives . Complement this with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor purity and intermediate formation during synthesis, as outlined in multi-step synthetic protocols . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving methoxy and alkyne substituents, referencing pharmacopeial standards for analogous steroids .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to OSHA HCS guidelines : use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact, given its classification for acute toxicity and irritation . Conduct reactions in fume hoods to avoid inhalation of aerosols, and store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation . Toxicity screening should precede in vivo studies, with reference to standardized assays for steroid derivatives .

Q. How can researchers optimize purification methods for this compound?

Use flash column chromatography with gradients of n-hexane/ethyl acetate (3:1 to 1:2) to separate polar byproducts, as validated in pregnane glycoside isolation workflows . For crystalline derivatives, recrystallization in methanol or ethanol at 0–4°C improves yield, leveraging temperature-dependent solubility noted in steroidal analogs .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved across different methodologies?

Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) . For example, compare yields under anhydrous tetrahydrofuran (THF) vs. dimethyl sulfoxide (DMSO) for alkynylation steps, referencing protocols for 17α-pregnane derivatives . Contradictions in esterification efficiency may arise from steric hindrance at C3; mitigate this via kinetic studies using low-temperature (−20°C) acetylation .

Q. What experimental strategies elucidate this compound’s interactions with hormone receptors?

Employ competitive binding assays with radiolabeled ligands (e.g., ³H-estradiol) in recombinant estrogen/progesterone receptor systems. Structural analogs like 17β-hydroxy-19-nor-pregnanes show affinity for steroid receptors, suggesting similar binding modes . For mechanistic insights, perform molecular dynamics simulations using crystallographic data from related 3-methoxy steroids .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months, analyzing degradation products via LC-MS. Methoxy groups are prone to oxidative demethylation; stability in argon atmospheres vs. air can clarify degradation pathways . Compare with 3-ethoxy analogs, which exhibit longer shelf lives due to reduced electrophilicity .

Q. What methodologies are suitable for studying metabolic pathways in preclinical models?

Use isotope-labeled tracers (e.g., ¹⁴C at C17) in rodent hepatocyte assays, followed by metabolite profiling via UPLC-QTOF-MS. Reference studies on 17β-hydroxypregnane metabolites, which undergo phase I oxidation and glucuronidation . For in vivo validation, employ bile-duct cannulated models to capture enterohepatic recirculation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities?

Cross-validate assays using homogeneous time-resolved fluorescence (HTRF) vs. traditional radioligand methods. Variations may arise from differential protein glycosylation in recombinant receptors or solvent effects (e.g., DMSO concentration >0.1% alters binding kinetics) . Normalize data to internal controls (e.g., tamoxifen for estrogen receptors) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.